N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(19)10-3-2-4-11(7-10)17-13(20)12-8-16-15-18(14(12)21)5-6-22-15/h2-4,7-8H,5-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQKVIBWZBTTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis. This technique offers several benefits, including reduced reaction times, improved yields, and enhanced safety . The use of microwave irradiation allows for better control over reaction conditions, making it a preferred method for large-scale production.
Chemical Reactions Analysis
Three-Component Condensation
A common approach combines ethyl acetoacetate , 1,3-thiazol-2-amine , and an aromatic aldehyde (e.g., 3-acetylphenylaldehyde) in isopropyl alcohol under ultrasonic activation. This method facilitates cyclization and functionalization, yielding the thiazolo-pyrimidine core with the acetylphenyl substituent.
Biginelli Reaction
A modified Biginelli reaction involves:
-
Thiourea derivatives
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Aromatic aldehydes (e.g., 3-acetylphenylaldehyde)
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Acid catalysts (e.g., HCl),
to form the thiazolo-pyrimidine framework.
Types of Chemical Reactions
The compound’s reactivity arises from its thiazole and pyrimidine rings, carbonyl groups, and carboxamide functionality. Key reactions include:
Substitution Reactions
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Electrophilic substitution : The aromatic ring (3-acetylphenyl) and thiazole ring undergo substitution with halogens or alkylating agents.
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Nucleophilic substitution : The carboxamide group may participate in amide bond cleavage or functionalization.
Oxidation
The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Reduction
Carbonyl groups (5-oxo and acetylphenyl ketone) can be reduced to alcohols using sodium borohydride or lithium aluminum hydride .
Condensation Reactions
The compound may react with hydrazineylidene groups to form derivatives with extended conjugation, as observed in related thiazolone[3,2-a]pyrimidine derivatives .
Radical-Mediated Cyclization
Visible light initiates homonuclear fission of C–Br and S–H bonds in α-bromo-1,3-diketones, generating free radicals that combine to form the thiazolo-pyrimidine core. This mechanism highlights the compound’s susceptibility to photochemical activation .
Functional Group Interactions
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Carboxamide group : Participates in hydrogen bonding or amidation reactions.
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5-oxo group : Engages in keto-enol tautomerism, influencing reactivity in nucleophilic attacks.
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Acetylphenyl substituent : Provides steric bulk and electronic effects, modulating reaction pathways.
Scientific Research Applications
Structural Representation
The compound features a thiazolo-pyrimidine core structure, which is known for its biological activity. The presence of an acetyl group enhances its pharmacological properties.
Antimicrobial Activity
N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has demonstrated significant antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
Recent studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | < 50 |
| Escherichia coli | < 40 |
The mechanism of action involves the inhibition of bacterial growth by disrupting essential metabolic pathways, similar to other thiazolo-pyrimidine derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various experimental models.
Key Findings
- Cyclooxygenase Inhibition : The compound significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2.
- IC50 Values : Comparable to established anti-inflammatory drugs like celecoxib.
- In Vivo Studies : In models of carrageenan-induced paw edema, the compound reduced inflammation significantly.
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays.
Mechanisms and Effects
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.
- Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other similar compounds:
| Activity Type | Compound Name | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | N-(3-acetylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine | < 50 μg/mL (S. aureus) | Broad-spectrum activity against bacteria |
| Anti-inflammatory | N-(3-acetylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine | IC50 = 0.03 μmol | Comparable to celecoxib |
| Anticancer | Thiazolo-pyrimidine Derivatives | Varies | Induces apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially providing therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity.
Key Observations:
- Substituent Effects on Lipophilicity: The 3-acetylphenyl group likely increases polarity compared to alkyl or halogenated analogs (e.g., 2-ethylphenyl in or 3,4-difluorophenyl in ), as acetyl groups introduce hydrogen-bond acceptors.
- Thermal Stability: Melting points for related compounds vary widely (e.g., 210–244°C for carboxylate derivatives ), suggesting that bulky substituents (e.g., 4-methoxyphenyl ) enhance crystalline stability.
Crystallographic and Conformational Analysis
- Crystal Packing: Fluorinated analogs (e.g., ) exhibit weak C—H···F hydrogen bonds and π-π stacking (centroid distance: 3.76 Å), which stabilize the crystal lattice .
- Conformational Flexibility: The pyrimidine ring in analogs adopts flattened boat conformations, with dihedral angles between thiazole and aryl groups ranging from 9.6° to 84.8° .
Biological Activity
N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to present a comprehensive overview of its biological activities.
Chemical Structure and Properties
The compound belongs to the thiazolo-pyrimidine class, characterized by a thiazole ring fused with a pyrimidine moiety. Its molecular formula is , and it features an acetyl group on the phenyl ring, which may influence its biological activity through structural modifications.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. This is primarily achieved through the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .
- Cell Lines Tested : Studies have utilized various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against these cell types .
Case Study: MCF-7 Cell Line
In a specific study involving the MCF-7 breast cancer cell line:
- IC50 Value : The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blot analyses confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Efficacy : It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial activity .
- Potential Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Acetyl Group : The presence of the acetyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Thiazole and Pyrimidine Moieties : These heterocycles are pivotal for biological interactions; modifications at these sites can lead to variations in potency and selectivity against different targets .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| N-(3-acetylphenyl)-5-oxo-thiazolo-pyrimidine | 10 | Yes | Moderate | Effective against MCF-7 |
| N-(4-methoxyphenyl)-5-oxo-thiazolo-pyrimidine | 15 | Yes | Weak | Less effective than acetyl derivative |
| N-(2-hydroxyphenyl)-5-oxo-thiazolo-pyrimidine | 20 | Yes | Moderate | Shows promise against E. coli |
Q & A
Q. What are the key synthetic routes for preparing N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are synthesized by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with substituted benzaldehydes in acetic acid/acetic anhydride mixtures, followed by sodium acetate catalysis . Reaction progress is monitored via TLC, and products are purified via recrystallization (e.g., ethyl acetate/ethanol mixtures yield single crystals for X-ray analysis) . Intermediate characterization includes H/C NMR and mass spectrometry, while final compounds are validated by X-ray crystallography .
Q. How is the crystal structure of this compound determined, and what conformational features are critical for its stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related compounds, SCXRD reveals that the thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, with deviations from planarity (e.g., C5 atom deviating by 0.224 Å in flattened-boat conformations) influencing intermolecular interactions . Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O) stabilize the crystal lattice . Data refinement uses riding models for H atoms with isotropic displacement parameters .
Advanced Research Questions
Q. How can synthetic byproducts or stereoisomers be identified and resolved during the preparation of this compound?
- Methodological Answer : Byproducts (e.g., regioisomers or uncyclized intermediates) are identified via HPLC-MS and comparative NMR analysis. For example, substituent-dependent steric effects (e.g., methoxy vs. acetyl groups) may lead to competing reaction pathways . Chiral separations (e.g., chiral HPLC or crystallization with resolving agents) are employed for stereoisomers. Computational tools (DFT or molecular docking) predict regioselectivity and guide synthetic optimization .
Q. What strategies are effective for analyzing solvent-dependent stability and degradation pathways?
- Methodological Answer : Accelerated stability studies in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., toluene) under thermal stress (40–80°C) reveal degradation products via LC-MS. For example, ester hydrolysis in aqueous ethanol generates carboxylic acid derivatives, detectable by H NMR shifts at δ 10–12 ppm for COOH groups . Kinetic modeling (Arrhenius plots) predicts shelf-life, while FTIR tracks functional group integrity (e.g., carbonyl stretches at 1680–1720 cm) .
Q. How can computational methods predict the bioactivity of this compound against target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against enzyme targets (e.g., kinases or proteases) using crystal structures from the PDB. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with acetylphenyl groups or hydrophobic contacts with thiazolo rings) . MD simulations (AMBER or GROMACS) assess binding stability, with binding free energies calculated via MM-PBSA/GBSA . In vitro validation follows using enzyme inhibition assays (e.g., IC determination via fluorogenic substrates) .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields or crystallographic parameters be resolved?
- Methodological Answer : Yield variations (e.g., 70% vs. 90%) often arise from reaction scale, solvent purity, or crystallization efficiency. Reproducibility tests under standardized conditions (e.g., anhydrous solvents, inert atmosphere) are critical . For crystallographic data, merging multiple datasets (e.g., CIF files from Cambridge Structural Database) and validating via R-factor convergence (e.g., R < 0.05) reduce systematic errors . Discrepancies in bond lengths (e.g., C–N vs. C–O) are resolved using high-resolution synchrotron data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
